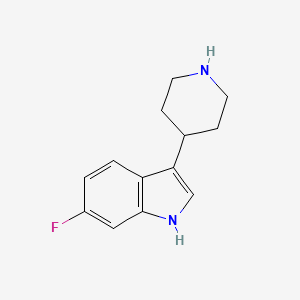

6-fluoro-3-(piperidin-4-yl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEIHOLJEZRVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455072 | |

| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76315-55-4 | |

| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of 6-fluoro-3-(piperidin-4-yl)-1H-indole

This guide provides an in-depth technical overview of the methodologies and analytical reasoning employed in the definitive structure elucidation of 6-fluoro-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond rote procedural descriptions to offer a rationale-driven narrative, underscoring the "why" behind the "how" in modern structural chemistry.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom at the 6-position and a piperidinyl moiety at the 3-position can significantly modulate the compound's physicochemical properties, such as metabolic stability and receptor binding affinity.[3][4] The definitive confirmation of the molecular structure of this compound is paramount for its advancement in any drug development pipeline.

The structure elucidation process is a multi-pronged analytical approach, designed to be a self-validating system. We will leverage a synergistic combination of Mass Spectrometry (MS) to determine the molecular mass and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to piece together the atomic connectivity and stereochemistry.

Foundational Analysis: Molecular Formula and Unsaturation

Prior to intricate spectroscopic analysis, the elemental composition is determined. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Expected HRMS Data:

-

Molecular Formula: C₁₃H₁₅FN₂

-

Calculated Monoisotopic Mass: 218.1219 g/mol

-

Observed [M+H]⁺: 219.1292 m/z

The molecular formula allows for the calculation of the Degree of Unsaturation (DoU), which provides initial clues about the presence of rings and/or multiple bonds.

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 13 + 1 - (15/2) - (1/2) + (2/2) = 8

A DoU of 8 is consistent with the proposed structure, which contains a benzene ring (DoU=4), a pyrrole ring (DoU=1), and a piperidine ring (DoU=1), summing to a bicyclic indole system (DoU=5) and a separate piperidine ring (DoU=1), for a total of 6. The discrepancy arises from the fused nature of the indole ring system. The indole ring itself has a DoU of 5 (4 for the double bonds and 1 for the ring). The piperidine ring has a DoU of 1. The total DoU is therefore 6. The remaining 2 degrees of unsaturation are accounted for by the double bonds within the indole ring system.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural motifs. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.[5]

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

MS2 Scan (Fragmentation): Select the [M+H]⁺ ion (m/z 219.1) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Expected Fragmentation Pattern

The piperidinyl-indole linkage is a likely site for fragmentation. Key expected fragments would include the loss of the piperidine ring or fragmentation within the piperidine ring itself.

| m/z (Observed) | Proposed Fragment | Significance |

| 219.1 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 134.1 | [Indole-CH₂]⁺ | Cleavage of the bond between the piperidine ring and the indole C3 position. |

| 86.1 | [Piperidine+H]⁺ | Protonated piperidine ring, confirming this key structural component. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] We will utilize ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments like COSY and HSQC.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons and their connectivity.

Expected Chemical Shifts (in DMSO-d₆, 400 MHz):

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-1 (Indole NH) | ~11.0 | br s | - | 1H | Typical chemical shift for an indole N-H proton, deshielded due to the aromatic ring current and potential for hydrogen bonding.[6] |

| H-2 (Indole) | ~7.2 | d | ~2.5 | 1H | Characteristic shift for the C2 proton of a 3-substituted indole. |

| H-4 (Indole) | ~7.5 | dd | 8.5, 4.5 | 1H | Downfield shift due to proximity to the electron-withdrawing fluorine atom. |

| H-5 (Indole) | ~6.9 | ddd | 8.5, 8.5, 2.0 | 1H | Upfield shift relative to H-4 and H-7 due to the electron-donating effect of the nitrogen. |

| H-7 (Indole) | ~7.3 | dd | 8.5, 2.0 | 1H | Downfield shift due to proximity to the fused benzene ring. |

| H-4' (Piperidine CH) | ~3.0 | m | - | 1H | Methine proton on the piperidine ring, coupled to adjacent CH₂ groups. |

| H-2', H-6' (Piperidine CH₂ - axial) | ~2.8 | m | - | 2H | Axial protons on the piperidine ring, typically shifted downfield compared to equatorial protons.[7] |

| H-2', H-6' (Piperidine CH₂ - equatorial) | ~3.2 | m | - | 2H | Equatorial protons on the piperidine ring.[7] |

| H-3', H-5' (Piperidine CH₂ - axial) | ~1.8 | m | - | 2H | Axial protons on the piperidine ring. |

| H-3', H-5' (Piperidine CH₂ - equatorial) | ~2.0 | m | - | 2H | Equatorial protons on the piperidine ring. |

| Piperidine NH | ~3.5 | br s | - | 1H | The chemical shift of the piperidine NH can vary depending on solvent and concentration. |

¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule.

Expected Chemical Shifts (in DMSO-d₆, 100 MHz):

| Carbon(s) | Chemical Shift (δ, ppm) | Rationale |

| C-2 (Indole) | ~125 | Typical shift for the C2 carbon in a 3-substituted indole. |

| C-3 (Indole) | ~115 | Shielded carbon due to the attachment of the piperidine ring. |

| C-3a (Indole) | ~128 | Bridgehead carbon. |

| C-4 (Indole) | ~118 | Carbon in the benzene ring of the indole. |

| C-5 (Indole) | ~110 | Carbon in the benzene ring of the indole. |

| C-6 (Indole) | ~160 (d, ¹JCF ≈ 240 Hz) | Carbon directly attached to fluorine, showing a large one-bond coupling constant. |

| C-7 (Indole) | ~120 | Carbon in the benzene ring of the indole. |

| C-7a (Indole) | ~135 | Bridgehead carbon. |

| C-4' (Piperidine CH) | ~35 | Methine carbon of the piperidine ring. |

| C-2', C-6' (Piperidine CH₂) | ~45 | Methylene carbons adjacent to the nitrogen in the piperidine ring. |

| C-3', C-5' (Piperidine CH₂) | ~30 | Methylene carbons in the piperidine ring. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will confirm the presence and electronic environment of the fluorine atom.

Expected Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃), consistent with a fluorine atom attached to an aromatic ring. The signal will likely be a multiplet due to coupling with neighboring aromatic protons.

2D NMR Experiments: Connecting the Dots

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between adjacent protons on the indole and piperidine rings, confirming their respective spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be instrumental in definitively assigning the ¹H and ¹³C signals to their respective atoms in the structure.

The Workflow of Structure Elucidation: A Visual Representation

The following diagram illustrates the logical flow of the analytical process, from initial hypothesis to final structure confirmation.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique analytical approach. By integrating data from high-resolution mass spectrometry with a suite of one- and two-dimensional NMR experiments, an unambiguous and self-validated structural assignment is made. This rigorous characterization is a critical prerequisite for the further investigation of this compound in a drug discovery and development context.

References

-

Indole: structure elucidation. (n.d.). CUTM Courseware. Retrieved January 4, 2026, from [Link]

-

Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Journal of Chemistry. [Link]

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2021). Sensors. [Link]

-

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Indole. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2018). International Journal of Drug Delivery Technology. [Link]

-

Indole : Preparation, Structure & Physical & Chemical Properties. (2017, January 19). YouTube. [Link]

-

Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Soriano, D. S., & Ellison, R. J. (1999). Indole Chemistry. University of Pittsburgh-Bradford. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2023). Journal of Molecular and Chemical Sciences. [Link]

-

Supporting Information Facile One-Pot Synthesis of Indolizinium Derivatives by Rhodium(III)- Catalyzed Intramolecular Oxidative. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E. [Link]

-

Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs. [Link]

-

Garlapati, K. K., et al. (2023). Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2023). Yeditepe Journal of Health Sciences. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). ACS Omega. [Link]

-

Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (1981). Indian Journal of Chemistry. [Link]

-

6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. (n.d.). Corey Organics. Retrieved January 4, 2026, from [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Molecules. [Link]

-

13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (2009). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. D [sites.pitt.edu]

- 3. benchchem.com [benchchem.com]

- 4. 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole () for sale [vulcanchem.com]

- 5. rroij.com [rroij.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 6-fluoro-3-(piperidin-4-yl)-1H-indole (CAS Number: 180411-84-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-3-(piperidin-4-yl)-1H-indole is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its core structure, featuring a fluorinated indole nucleus linked to a piperidine moiety, represents a key pharmacophore found in a variety of biologically active molecules. The strategic placement of the fluorine atom at the 6-position of the indole ring can substantially influence the compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance in the development of novel therapeutics for central nervous system (CNS) disorders.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The hydrochloride salt is a common form for this compound.[2]

| Property | Value | Source |

| CAS Number | 180411-84-1 | [2] |

| Molecular Formula | C₁₃H₁₅FN₂ | Inferred |

| Molecular Weight | 218.27 g/mol | Inferred |

| Appearance | White to Off-White Solid | [3] |

| Storage | 2-8°C Refrigerator under inert atmosphere | [3] |

Synthesis of this compound

The construction of the this compound scaffold is most effectively achieved through the Fischer indole synthesis, a classic and versatile method for creating indole rings from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[4][5] In this specific synthesis, 4-fluorophenylhydrazine serves as the arylhydrazine component, and a protected form of 4-piperidone is the required ketone precursor. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions under the acidic conditions of the Fischer synthesis and to allow for controlled deprotection in the final step.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Hydrazone Formation

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add N-Boc-4-piperidone (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can often be observed as a precipitate.

-

The hydrazone can be isolated by filtration and washed with a cold solvent, or the reaction mixture can be carried forward to the next step without isolation.

Step 2: Indolization (Cyclization)

-

To the hydrazone from Step 1, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation.[1]

-

Heat the reaction mixture to a temperature between 80-150°C. The optimal temperature will depend on the specific acid catalyst and solvent used.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

-

Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate, until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-6-fluoro-3-(piperidin-4-yl)-1H-indole.

Step 3: Deprotection of the Piperidine Nitrogen

-

Dissolve the crude product from Step 2 in a suitable solvent, such as dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of novel therapeutic agents, particularly for CNS disorders. The indole nucleus and the piperidine ring are privileged structures in neuropharmacology, appearing in numerous compounds that interact with various receptors and transporters in the brain.

A Key Intermediate for Complex Molecules

This compound serves as a crucial starting material for the synthesis of more elaborate molecules. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, derivatives of the related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antiproliferative and antimicrobial activities.[6][7]

Potential as a Serotonin Receptor Ligand

The structural similarity of this compound to known serotonin (5-hydroxytryptamine, 5-HT) receptor ligands suggests its potential to modulate serotonergic neurotransmission. The indole moiety is a core component of serotonin itself, and the piperidine ring is present in many CNS-active drugs. Fluorination of the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor affinity.[8] Specifically, the 3-(4-piperidyl)-1H-indole group is known for its interaction with the serotonin transporter (SERT).[9]

Derivatives of this scaffold are being investigated for their potential in treating conditions such as schizophrenia and depression.[10][11][12][13] Second-generation antipsychotics often exhibit antagonist activity at both dopamine D₂ and serotonin 5-HT₂A receptors.[10] Furthermore, compounds that modulate 5-HT₁A receptors are of interest for the treatment of depression and anxiety.[9]

The potential mechanism of action for compounds derived from this scaffold could involve the modulation of signaling pathways downstream of serotonin receptors. For example, antagonism of the 5-HT₂A receptor, which is coupled to Gq/11 proteins, could lead to a decrease in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), thereby reducing neuronal excitability.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound and its derivatives is intrinsically linked to its structural features:

-

6-Fluoro Substitution: The fluorine atom at the 6-position of the indole ring is a key modification. Fluorine's high electronegativity can alter the electronic properties of the indole ring, potentially influencing its interaction with receptor binding pockets. Furthermore, the carbon-fluorine bond is very stable, which can block metabolic oxidation at that position, thereby increasing the compound's half-life and bioavailability.[1]

-

3-(Piperidin-4-yl) Moiety: The substitution at the 3-position of the indole ring is crucial for its pharmacological profile. The piperidine ring provides a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in receptor binding sites. The 4-substitution pattern on the piperidine ring provides a specific orientation for further functionalization, which can be exploited to enhance potency and selectivity for different biological targets.[9]

Conclusion

This compound is a versatile and valuable scaffold in modern drug discovery. Its synthesis via the well-established Fischer indole reaction makes it readily accessible for further chemical exploration. The combination of a fluorinated indole core and a piperidine moiety provides a promising starting point for the development of novel therapeutics, particularly for CNS disorders where modulation of the serotonergic system is a key therapeutic strategy. Further investigation into the specific biological targets and mechanism of action of this compound and its derivatives will undoubtedly open new avenues for the treatment of a range of debilitating diseases.

References

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Perrone, R., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC - PubMed Central. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 6-Fluoro-3-piperidin-4-yl-1H-indole hydrochloride. Retrieved from [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

Zajdel, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PubMed Central. Retrieved from [Link]

-

Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs. Retrieved from [Link]

-

Bristow, L. J., et al. (2017). Preclinical Characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Garlapati, K. K., et al. (2023). Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. ResearchGate. Retrieved from [Link]

-

Ibrahim, M. A., et al. (2017). Binding affinities of the selected compounds towards serotonin receptors. ResearchGate. Retrieved from [Link]

-

Bucki, A., et al. (2020). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

De Berardis, D., et al. (2011). Pirlindole in the Treatment of Depression: A Meta-Analysis. PubMed. Retrieved from [Link]

-

Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

-

De Berardis, D., et al. (2011). Pirlindole in the treatment of depression: a meta-analysis. NCBI - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. PMC - PubMed Central. Retrieved from [Link]

-

Alexander, S. P. H., et al. (n.d.). 5-HT (5-Hydroxytryptamine). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link]

-

Fluoropharm. (n.d.). 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link]

-

Lewis, R., Bagnall, A. M., & Leitner, M. (2000). Sertindole for schizophrenia. Bangor University Research Portal. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Marine indole alkaloids: potential new drug leads for the control of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pirlindole in the treatment of depression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pirlindole in the treatment of depression: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

6-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride properties

An In-depth Technical Guide to 6-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride is a heterocyclic organic compound featuring a fluorinated indole scaffold linked to a piperidine ring. While specific research on this particular hydrochloride salt is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The indole ring is a privileged scaffold found in numerous biologically active compounds, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. The piperidine moiety is also a common feature in centrally active pharmaceuticals.

This guide provides a comprehensive overview of the known properties of this compound and its hydrochloride salt. Due to the limited availability of data for this specific compound, this document will also draw upon information from structurally related analogs to provide insights into its potential synthesis, biological activity, and therapeutic applications. This comparative approach will offer a broader understanding of the compound's potential within the landscape of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound hydrochloride are summarized below. It is important to note that some of these properties may be predicted or based on data from the free base or closely related analogs due to the scarcity of specific experimental data for the hydrochloride salt.

| Property | Value/Description | Source |

| IUPAC Name | This compound;hydrochloride | |

| CAS Number | 180411-84-1 | |

| Chemical Formula | C₁₃H₁₆ClFN₂ | |

| Molecular Weight | 254.73 g/mol | |

| Appearance | Likely a solid powder | Inferred |

| Solubility | Expected to be more soluble in water than the free base | Inferred |

| Melting Point | Not explicitly reported; a related compound, 6-chloro-3-(piperidin-4-yl)-1H-indole hydrochloride, has a melting point of 290-294°C (dec)[1] | [1] |

Synthesis and Characterization

A potential synthetic workflow is outlined below:

Sources

Foreword: The Strategic Advantage of Fluorination in Indole Scaffolds

An In-Depth Technical Guide to the Biological Activity of 6-Fluoroindole Derivatives

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets. The strategic introduction of a fluorine atom, particularly at the 6-position, dramatically enhances the therapeutic potential of the indole nucleus. This single atomic substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.[3][4][5]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by 6-fluoroindole derivatives. We will delve into their anticancer, antimicrobial, and neuroactive properties, elucidating the underlying mechanisms of action, presenting key performance data, and providing detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 6-Fluoroindole Core: Synthesis and Foundation

The journey to biologically active derivatives begins with the synthesis of the core 6-fluoroindole structure. The two most prominent and scalable methods for this are the Leimgruber-Batcho and Fischer indole syntheses.[3][6] The choice between them often depends on the scale, cost, and availability of starting materials.[3] The Leimgruber-Batcho synthesis, favored for its mild conditions and high yields, is particularly well-suited for industrial production.[3][6]

Caption: High-level workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.

From this foundational molecule, a vast chemical space of derivatives can be explored through functionalization at various positions on the indole ring, leading to the wide spectrum of biological activities discussed below.[5][7]

Anticancer Activity: Targeting Malignant Proliferation

6-Fluoroindole derivatives have emerged as a promising class of anticancer agents, targeting key pathways involved in tumor growth and survival.[3][4][8] Their mechanisms of action are multifaceted, primarily involving the inhibition of critical enzymes that drive oncogenesis.

Mechanism of Action: Kinase and Tubulin Inhibition

Kinase Inhibition: The dysregulation of protein kinase signaling is a hallmark of many cancers.[4] 6-Fluoroindole derivatives have been engineered to act as potent inhibitors of several oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] By competing with ATP at the enzyme's active site, these compounds block downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis.

Caption: 6-Fluoroindole derivatives can block quorum sensing receptors.

This interference leads to a marked reduction in biofilm formation, a critical factor in persistent and chronic infections. [7][9][10]

Performance Data: Antimicrobial and Antibiofilm Efficacy

Halogenated indoles, including 6-fluoroindole, have shown potent activity against a range of clinically relevant pathogens, including ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli). [11]

| Derivative Type | Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6-Fluoroindole | Serratia marcescens | Biofilm Inhibition | Significant at sub-MIC | [9] |

| 6-Fluorotryptophan Peptide | S. aureus | MBC | 0.8 µM | [11] |

| 6-Fluorotryptophan Peptide | P. aeruginosa | MBC | 0.8 µM | [11] |

| Multi-halogenated Indoles | Candida auris | MIC | 10-50 µg/mL | [9]|

Table 2: Representative antimicrobial activities (MIC = Minimum Inhibitory Concentration, MBC = Minimum Bactericidal Concentration).

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the ability of a test compound to inhibit biofilm formation by a specific bacterial strain.

Materials:

-

Bacterial culture (e.g., S. aureus, P. aeruginosa).

-

Appropriate growth medium (e.g., Tryptic Soy Broth).

-

Test compound (6-fluoroindole derivative).

-

96-well flat-bottom polystyrene microplate.

-

0.1% (w/v) Crystal Violet solution.

-

30% (v/v) Acetic acid in water.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Culture Preparation: Grow the bacterial strain overnight in its appropriate medium. Dilute the culture to a starting OD₆₀₀ of ~0.05.

-

Plate Setup: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

-

Compound Addition: Add 100 µL of the test compound at various concentrations (typically 2x the final desired concentration) to the wells. Include a vehicle control (e.g., DMSO) and a medium-only sterility control.

-

Incubation: Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully discard the medium and planktonic (free-floating) cells from each well. Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

-

Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. This stains the adherent biofilm biomass.

-

Final Wash: Discard the stain and wash the wells three times with 200 µL of PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet. Incubate for 10-15 minutes.

-

Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

-

Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.

Neurological Activity: Modulating Central Nervous System Targets

The 6-fluoroindole scaffold is a key precursor in the synthesis of compounds targeting the central nervous system (CNS). [3][8]Its properties are well-suited for creating molecules that can cross the blood-brain barrier and interact with neurological targets.

Mechanism of Action: Serotonin Reuptake Inhibition

6-Fluoroindole is a building block for potent selective serotonin reuptake inhibitors (SSRIs). [3][12]SSRIs are a cornerstone in the treatment of depression and other mood disorders. They function by blocking the serotonin transporter (SERT) on the presynaptic neuron, which increases the concentration and duration of serotonin in the synaptic cleft, enhancing neurotransmission. [3]

Caption: Mechanism of a 6-fluoroindole-based SSRI at the synapse.

Application in Neurodegenerative Disease Research

The indole nucleus is also central to the design of inhibitors for enzymes implicated in neurodegeneration, such as cholinesterases in Alzheimer's disease. [13]While not always containing fluorine, these designs underscore the importance of the indole scaffold in achieving high binding affinity within the enzyme's active site. [13]Furthermore, the use of radiolabeled compounds like 6-[¹⁸F]fluoro-L-dopa in Positron Emission Tomography (PET) highlights the utility of fluorination for in-vivo brain imaging and studying diseases like Parkinson's. [14]

Conclusion and Future Outlook

The 6-fluoroindole scaffold is a remarkably versatile and powerful building block in modern drug discovery. The strategic placement of a fluorine atom confers significant advantages in terms of metabolic stability and target engagement, leading to derivatives with potent and diverse biological activities. From inhibiting oncogenic kinases and disrupting bacterial communication to modulating critical CNS targets, the applications are broad and clinically relevant.

Future research will likely focus on synthesizing next-generation derivatives with even greater potency and selectivity. The exploration of novel substitutions on the indole ring, combined with computational modeling and advanced screening techniques, will undoubtedly uncover new therapeutic agents for cancer, infectious diseases, and neurological disorders. The continued investigation into the unique properties of 6-fluoroindole and its derivatives promises to be a highly fruitful area for medicinal chemistry and drug development professionals.

References

- Synthesis of 6-Fluoroindole for Pharmaceutical Development: Applic

- The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). N/A.

- Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies. Benchchem.

- 6-Fluoroindole: A Versatile Scaffold for Bioactive Molecules. Benchchem.

- 6-Fluoroindole for Organic Synthesis: Applications & Sourcing

- Effects of 6-fluoroindole, 7-methylindole, and indole on the...

- 6-Fluoroindole. N/A.

- 6-Fluoroindole. Chem-Impex.

- Synthetic method of 6-fluoroindole-3-acetonitrile.

- 6-Fluoroindole-2-carboxylic Acid: A Versatile Intermediate for Advanced Chemical Synthesis. N/A.

- 6-Fluoroindole. Alkali Scientific.

- Enhanced Antibacterial Activity of Substituted Deriv

- Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorin

- 6-Fluoroindole. N/A.

- Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers.

- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.

- Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods.

- Understanding the Properties and Applications of 6-Fluoroindole (CAS 399-51-9). N/A.

- Recent advancements on biological activity of indole and their deriv

- Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti- bacterial activity and molecular docking studies.

- 6-Fluoroindole. PubChem - NIH.

- Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice. PubMed Central.

- Recent advancements on biological activity of indole and its derivatives: A review. Chula Digital Collections.

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. NIH.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC - PubMed Central.

- AZD9291 Versus Gefitinib or Erlotinib in Patients With Locally Advanced or Metastatic Non-small Cell Lung Cancer. ClinicalTrials.gov.

- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: N

- Experimental drug ameliorates symptoms of neurodegener

- 6-[18F]fluoro-L-dopa metabolism in living human brain: a comparison of six analytical methods. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. IITU | Virtual tour generated by Panotour [iitu.edu.kz]

- 11. mdpi.com [mdpi.com]

- 12. alkalisci.com [alkalisci.com]

- 13. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-[18F]fluoro-L-dopa metabolism in living human brain: a comparison of six analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Piperidinyl-Indole Compounds: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the pharmacology of piperidinyl-indole compounds, a versatile scaffold with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a comprehensive resource for advancing the discovery and development of novel therapeutics based on this privileged chemical structure.

Introduction: The Piperidinyl-Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic drugs.[1] Its fusion with a piperidine ring creates the piperidinyl-indole scaffold, a structure that has proven to be a highly successful pharmacophore in the design of ligands for a diverse range of biological targets. This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for precise interactions with receptor binding pockets. The inherent drug-like properties of this scaffold, such as favorable metabolic stability and cell permeability, further contribute to its prominence in modern drug discovery.[2]

This guide will focus on two primary areas where piperidinyl-indole compounds have demonstrated significant pharmacological activity: as modulators of opioid receptors and as inhibitors of complement factor B.

Mechanisms of Action: Targeting Pain, Inflammation, and Beyond

Piperidinyl-indole derivatives have been shown to exert their therapeutic effects through distinct molecular mechanisms, primarily by interacting with G-protein coupled receptors (GPCRs) and key enzymes in inflammatory pathways.

Opioid Receptor Modulation: A New Frontier in Analgesia

A significant class of piperidinyl-indole compounds acts as potent and selective modulators of opioid receptors, particularly the Nociceptin Opioid Receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[3][4] The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological processes, including pain, anxiety, and reward.[4]

Upon activation by an agonist, the NOP receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of downstream effectors, such as ion channels, leading to neuronal hyperpolarization and a reduction in neurotransmitter release. Furthermore, agonist binding can trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[6][7]

Complement Factor B Inhibition: A Novel Approach for Inflammatory Diseases

Another promising therapeutic application of piperidinyl-indole compounds lies in their ability to inhibit complement factor B, a key serine protease in the alternative pathway of the complement system. The complement system is a critical component of the innate immune response, but its dysregulation can contribute to the pathogenesis of various inflammatory and autoimmune diseases, including age-related macular degeneration (AMD).[8][9]

Piperidinyl-indole inhibitors of factor B act by binding to the active site of the enzyme, preventing its interaction with other complement components and thereby blocking the amplification loop of the alternative pathway. This targeted inhibition helps to control the inflammatory cascade and mitigate tissue damage associated with excessive complement activation.

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The pharmacological profile of piperidinyl-indole compounds is exquisitely sensitive to structural modifications. Understanding the SAR is therefore critical for the rational design of potent and selective ligands.

Opioid Receptor Modulators

For NOP receptor ligands, key SAR insights have been derived from systematic modifications of both the indole and piperidine moieties.[3][10]

-

Substitution on the Indole Ring: The position of substitution on the indole ring significantly influences both binding affinity and functional activity. For instance, 2-substituted N-piperidinyl indoles have been shown to be potent NOP full agonists, whereas the corresponding 3-substituted analogs are often partial agonists.[3]

-

Piperidine N-Substituents: Modifications at the nitrogen atom of the piperidine ring are crucial for modulating affinity, selectivity, and agonist/antagonist properties.

| Compound ID | Indole Substitution | Piperidine N-Substituent | NOP Ki (nM) | MOP Ki (nM) | Functional Activity (NOP) | Reference |

| 1 | 2-CH₂OH | H | 0.34 | 6.1 | Full Agonist | [3] |

| 2 | 3-CH₂OH | H | 44 | >1000 | Partial Agonist | [3] |

| 3 | 2-CH₂NH₂ | H | 0.23 | 1.4 | Full Agonist | [3] |

| 4 | 3-CH₂NH₂ | H | 3 | 45 | Partial Agonist | [3] |

Table 1: Representative SAR data for piperidinyl-indole based NOP receptor ligands.

Complement Factor B Inhibitors

The SAR for piperidinyl-indole based complement factor B inhibitors is also well-defined, with specific structural features contributing to high-affinity binding and potent inhibition. Molecular docking studies have revealed that these compounds typically occupy the S1 and S3 pockets of the factor B active site.

Therapeutic Applications and Clinical Landscape

The diverse pharmacological activities of piperidinyl-indole compounds translate into a wide range of potential therapeutic applications.

-

Pain Management: NOP receptor agonists are being investigated as novel analgesics with a potentially improved side-effect profile compared to traditional opioids.[11][12][13]

-

Neurodegenerative and Psychiatric Disorders: The modulation of the NOP system has shown promise in preclinical models of anxiety, depression, and Parkinson's disease.[4]

-

Inflammatory Diseases: Complement factor B inhibitors are in clinical development for the treatment of age-related macular degeneration and other complement-mediated diseases.[8][9][14][15][16]

-

Oncology: Some indole derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways involved in cell proliferation.[2]

As of late 2024, several NOP receptor modulators are in early-stage clinical trials. For example, Grünenthal has initiated a Phase I clinical trial for a NOP receptor agonist for the treatment of chronic pain.[11][12][13] In the complement space, while many inhibitors targeting various components of the pathway have been investigated for geographic atrophy in AMD, the results have been mixed.[9][14][15] However, the development of potent and selective factor B inhibitors, including those with a piperidinyl-indole scaffold, remains an active area of research.

Essential Experimental Protocols

The characterization of piperidinyl-indole compounds requires a suite of robust in vitro and in vivo assays. The following protocols provide a foundation for assessing the pharmacological properties of these molecules.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing the human opioid receptor of interest (e.g., NOP, MOR).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (10-20 µg protein/well)

-

Radioligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOR) at a concentration near its Kd.

-

Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate at room temperature for 60-90 minutes.

-

Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To measure the ability of a ligand to induce the recruitment of β-arrestin to the activated GPCR.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced receptor activation and subsequent β-arrestin recruitment bring the two fragments into close proximity, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[6][7]

Protocol (using DiscoverX PathHunter® technology):

-

Cell Culture: Plate PathHunter® cells co-expressing the tagged GPCR and β-arrestin in a 96-well assay plate and incubate overnight.

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Incubation: Incubate at 37°C for 90 minutes.

-

Detection: Add the detection reagent containing the substrate and incubate at room temperature for 60 minutes.

-

Signal Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal as a function of compound concentration to determine the EC₅₀ value.

Objective: To quantify the inhibition of adenylyl cyclase activity following the activation of a Gi/o-coupled receptor.[5][17][18][19][20]

Principle: This assay measures the decrease in intracellular cAMP levels in response to agonist stimulation.

Protocol (using HTRF):

-

Cell Culture: Plate cells stably expressing the Gi/o-coupled receptor of interest in a 384-well plate.

-

Forskolin Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.

-

Compound Addition: Simultaneously add varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Signal Measurement: After a 60-minute incubation, read the time-resolved fluorescence signal.

-

Data Analysis: Calculate the ratio of the two emission wavelengths and plot the data to determine the IC₅₀ value of the test compound.

In Vivo Models

Objective: To assess the central analgesic activity of a test compound.[21][22][23][24]

Principle: This test measures the latency of a nociceptive response to a thermal stimulus. An increase in the response latency indicates an analgesic effect.

Protocol:

-

Animal Acclimatization: Acclimatize mice or rats to the testing environment.

-

Baseline Measurement: Determine the baseline response latency for each animal by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline and vehicle control values to determine the analgesic effect.

Objective: To evaluate the peripheral analgesic activity of a test compound.[21][25]

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching). A reduction in the number of writhes indicates an analgesic effect.

Protocol:

-

Animal Acclimatization: Acclimatize mice to the testing cages.

-

Compound Administration: Administer the test compound or vehicle.

-

Induction of Writhing: After a predetermined time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis: Compare the number of writhes in the treated groups to the vehicle control group and calculate the percentage of inhibition.

Objective: To assess the acute anti-inflammatory activity of a test compound.[1][2][26][27][28]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by paw edema. A reduction in paw volume or thickness indicates an anti-inflammatory effect.

Protocol:

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat or mouse using a plethysmometer or calipers.

-

Compound Administration: Administer the test compound or vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Post-treatment Measurement: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated groups to the vehicle control group.

Synthesis of a Core Scaffold: 4-(1H-indol-3-yl)piperidine

A common synthetic route to the core 4-(1H-indol-3-yl)piperidine scaffold involves the following key steps:

-

Synthesis of tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This intermediate can be prepared through various methods, including the reaction of indole with a suitable piperidone derivative.

-

Hydrogenation: The dihydropyridine intermediate is then reduced to the corresponding piperidine. A typical procedure involves hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent mixture such as tetrahydrofuran (THF) and methanol (MeOH) under a hydrogen atmosphere.[29]

-

Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), it can be deprotected under acidic conditions to yield the final 4-(1H-indol-3-yl)piperidine.

Conclusion and Future Directions

The piperidinyl-indole scaffold continues to be a rich source of novel therapeutic agents. The ongoing research into their pharmacology, particularly as modulators of the NOP receptor and inhibitors of complement factor B, holds significant promise for addressing unmet medical needs in pain, neuroinflammation, and degenerative diseases. The future of drug development with this scaffold will likely involve the application of structure-based drug design to create even more potent and selective ligands, as well as the exploration of biased agonism at GPCRs to fine-tune signaling pathways and improve therapeutic outcomes. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the clinical translation of these promising compounds.

References

-

Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

- Zulfiker, A. H., et al. (2016). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 7(10), 397-406.

- Wan, Y., et al. (2019). Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry, 183, 111691.

- Toll, L., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 88, 117326.

- Kaushik, N. K., et al. (2013). Indole and its derivatives: A review on their biological activities. Bioorganic & Medicinal Chemistry, 21(5), 1045-1062.

- Zhou, W., et al. (2021). Complement Inhibitors in Age-Related Macular Degeneration: A Potential Therapeutic Option. Journal of Ophthalmology, 2021, 6683189.

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- DeLeo, J. A., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24.

- Hosseinzadeh, H., & Younesi, H. M. (2002). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 16(7), 643-648.

- ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology, 14, 1269389.

- Toll, L., & Zaveri, N. T. (2016). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. ACS Chemical Neuroscience, 7(9), 1199-1207.

- Grünenthal Group. (2024, October 22). First participants enrolled in first-in-human Phase I clinical trial with nociceptin (NOP) receptor agonist. STT Info.

- PR Newswire. (2024, October 22). First participants enrolled in first-in-human Phase I clinical trial with nociceptin (NOP) receptor agonist. PR Newswire.

-

Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. [Link]

- PR Phase I Grünenthal Clinical Trial NOP. (2024, October 22). Grünenthal Group.

- BenchChem. (2025).

- Halawa, O. A., et al. (2021). A Review of Completed and Ongoing Complement Inhibitor Trials for Geographic Atrophy Secondary to Age-Related Macular Degeneration. Journal of Clinical Medicine, 10(12), 2580.

- Pasternak, G. W., & Pan, Y. X. (2011). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in Molecular Biology, 758, 187-196.

-

Toll, L., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PubMed. [Link]

-

A Review of Completed and Ongoing Complement Inhibitor Trials for Geographic Atrophy Secondary to Age-Related Macular Degeneration. (2021). MDPI. [Link]

-

Eurofins DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

- A Review of Completed and Ongoing Complement Inhibitor Trials for Geographic Atrophy Secondary to Age-Related Macular Degeneration. (2021).

- Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. (2018). Bentham Science Publishers.

- Zhang, H., et al. (2014). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 57(1), 133-146.

- Complement inhibitors for age-related macular degeneration. (2023).

- The GPCR β-arrestin recruitment assay principle. (n.d.).

- Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). (n.d.).

- A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (2005). British Journal of Pharmacology, 144(6), 845-851.

- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2023).

- Melior Discovery. (n.d.).

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2015). Bioorganic & Medicinal Chemistry, 23(10), 2395-2406.

- BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.

- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (2015).

- Changes in cAMP levels induced by several opioids in HEK293 cells coexpressing m-opioid receptor (MOR)/pGS22F. (n.d.).

- Researchneeds. (2023, February 21). Analgesic Activity | Eddy's Hot Plate Analgesiometer | Researchneeds. YouTube.

- Researchneeds. (2023, September 3).

- Revvity. (n.d.). Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- DTIC. (1984). Piperidine Synthesis.

Sources

- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complement Inhibitors in Age-Related Macular Degeneration: A Potential Therapeutic Option - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Completed and Ongoing Complement Inhibitor Trials for Geographic Atrophy Secondary to Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First participants enrolled in first-in-human Phase I clinical trial with nociceptin (NOP) receptor agonist | Grünenthal Group [sttinfo.fi]

- 12. First participants enrolled in first-in-human Phase I clinical trial with nociceptin (NOP) receptor agonist [prnewswire.com]

- 13. grunenthal.com [grunenthal.com]

- 14. A Review of Completed and Ongoing Complement Inhibitor Trials for Geographic Atrophy Secondary to Age-Related Macular Degeneration [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Complement inhibitors for age-related macular degeneration | Cochrane [cochrane.org]

- 17. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. resources.revvity.com [resources.revvity.com]

- 21. In-Vivo Models for Management of Pain [scirp.org]

- 22. researchgate.net [researchgate.net]

- 23. meliordiscovery.com [meliordiscovery.com]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. inotiv.com [inotiv.com]

- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 4-(1H-Indol-3-yl)piperidine-1-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of this privileged heterocyclic motif.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the discovery and synthesis of novel fluorinated indoles, designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to offer a deeper understanding of the underlying principles and experimental rationale. We will explore the multifaceted role of fluorine in drug design, delve into a diverse array of synthetic strategies—from classical methods to cutting-edge catalytic and electrochemical approaches—and provide detailed, field-proven experimental workflows. This guide is structured to empower researchers with the knowledge to not only replicate existing methods but also to innovate and design novel fluorinated indole-based therapeutics.

The Strategic Imperative of Fluorine in Indole-Based Drug Discovery

The indole nucleus is a cornerstone of numerous natural products and medicinally important compounds.[7] The introduction of fluorine atoms or fluorine-containing groups can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[1][2][3][4][5][6][8]

Modulating Physicochemical Properties for Enhanced Drug-Likeness

Fluorine's high electronegativity and relatively small van der Waals radius allow it to serve as a bioisostere for hydrogen while inducing significant changes in the electronic environment.[6] This strategic substitution can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug.[6]

-

Increase Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2][3][9]

-

Modulate pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's absorption and distribution.[2][3][10][11] For instance, the fluorination of certain 3-(3-(piperidin-1-yl)propyl)indoles was shown to reduce their basicity, leading to improved oral absorption.[10][11]

Impact on Biological Activity

The unique properties of fluorine can also directly influence a molecule's interaction with its biological target. This can manifest as:

-

Altered Binding Affinity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.

-

Conformational Control: Fluorine substitution can influence the conformational preferences of the indole ring and its substituents, potentially locking the molecule into a more bioactive conformation.[12]

The successful application of these principles is evident in numerous FDA-approved drugs. For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a fluorinated indole core.[13]

Synthetic Strategies for Accessing Fluorinated Indoles: A Mechanistic Perspective

The synthesis of fluorinated indoles presents unique challenges, primarily due to the high reactivity of many fluorinating agents and the potential for competing side reactions. The choice of synthetic strategy depends heavily on the desired position of fluorination and the nature of the fluorine-containing substituent.

Classical Approaches: Building from Fluorinated Precursors

A traditional and often reliable approach involves the construction of the indole ring from pre-fluorinated starting materials.

The Fischer indole synthesis is a cornerstone of indole chemistry. When applied to the synthesis of fluorinated indoles, it typically involves the reaction of a fluorinated phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

Causality Behind Experimental Choices:

-

Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂, BF₃) is critical and often needs to be empirically optimized.[14] The acidity of the medium can influence the rate of the key[10][10]-sigmatropic rearrangement and subsequent cyclization.[14]

-

Reaction Conditions: Anhydrous conditions are crucial, as water can interfere with the acid catalyst and hydrolyze key intermediates.[14] Elevated temperatures are often required, but excessive heat can lead to decomposition.[14]

-

Starting Material Purity: The purity of the fluorinated phenylhydrazine and the carbonyl compound is paramount to avoid side reactions that can significantly lower the yield.[14]

Experimental Protocol: Synthesis of 4-Fluoroindole via Fischer Indole Synthesis [14]

-

Reaction Setup: To a solution of (4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., toluene, ethanol) is added the desired ketone or aldehyde (1.1 eq).

-

Catalyst Addition: The acid catalyst (e.g., polyphosphoric acid, 10 eq) is added portion-wise at room temperature.

-

Heating: The reaction mixture is heated to the optimal temperature (typically 80-120 °C) and monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by pouring it into ice water.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low Yield | Impure starting materials, suboptimal acid catalyst, incorrect reaction temperature/time.[14] | Ensure high purity of reagents, screen different acid catalysts and concentrations, monitor reaction by TLC to determine optimal time.[14] |

| Formation of Isomers | Use of an unsymmetrical ketone.[14] | Modify reaction conditions to improve regioselectivity, purify the desired isomer by column chromatography.[14] |

Modern Methodologies: Direct Fluorination of the Indole Core

Recent advances have focused on the direct introduction of fluorine onto a pre-formed indole ring, offering greater synthetic efficiency.

Electrophilic fluorination is a powerful method for the direct C-H fluorination of electron-rich aromatic systems like indoles. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed.[15][16][17]

Mechanism and Regioselectivity:

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. Therefore, direct electrophilic fluorination typically occurs at this position.

Diagram of Electrophilic Fluorination at C3:

Caption: Electrophilic fluorination of indole at the C3 position.

Experimental Protocol: Synthesis of 3,3-Difluoroindolin-2-ols using Selectfluor® [18]

This protocol describes an efficient difluorohydroxylation of substituted indoles.

-

Reaction Setup: A solution of the substituted indole (1.0 eq) is prepared in a mixture of acetonitrile and water.

-

Reagent Addition: Selectfluor® (2.0-3.0 eq) is added to the solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Radical fluorination methods have gained prominence for their ability to introduce fluorinated groups, particularly trifluoromethyl (CF₃) groups, onto the indole scaffold.[19]

Causality Behind Experimental Choices:

-

Radical Precursor: Reagents like the Togni reagent or sodium triflinate (CF₃SO₂Na) are commonly used as sources of the CF₃ radical.[19][20]

-

Oxidant: An oxidant, such as ceric ammonium nitrate or tert-butyl hydroperoxide, is often required to initiate the radical formation.[20][21]

Diagram of a Radical Trifluoromethylation Workflow:

Caption: General workflow for the radical trifluoromethylation of indoles.

The development of catalytic methods, including transition-metal catalysis and organocatalysis, has enabled more selective and efficient fluorinations.[22] Asymmetric synthesis of fluorinated indoles is a particularly active area of research, aiming to produce enantiomerically pure compounds for pharmaceutical applications.[23][24][25][26]

-